5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrN3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
5-(4-bromophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-10(8-2-4-9(12)5-3-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
InChI Key |
JVBLYVUHXZKTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A scalable method involves the use of N-bromosuccinimide (NBS) under visible-light irradiation to facilitate bromination and cyclization.
Procedure :
-
Substrate Preparation : A 1,3-diketone precursor (1.0 equiv) is dissolved in distilled water.
-
Bromination : NBS (1.0 equiv) is added under visible-light irradiation, stirring for 15 minutes.
-
Cyclization : 3-Mercapto-1,2,4-triazole (1.0 equiv) is introduced, and the mixture is stirred for 30–40 minutes.
-
Workup : The product is isolated via filtration or extraction, followed by recrystallization.
Mechanistic Insights :
-
NBS acts as both a brominating agent and an oxidant.
-
Visible light excites the diketone, enabling radical intermediates that facilitate C–S bond formation.
Table 1: Key Parameters for NBS-Mediated Synthesis
| Parameter | Value/Range |
|---|---|
| Solvent | Distilled water |
| Light Source | Visible spectrum (400–700 nm) |
| Reaction Time | 45–55 minutes |
| Temperature | Ambient (25°C) |
| Yield* | 60–75% (estimated) |
*Reported yields for analogous compounds.
Chloroacetic Acid-Promoted Cyclization
Classical Approach
This method employs chloroacetic acid to induce cyclization between a substituted benzaldehyde and 3-mercapto-1,2,4-triazole.
Procedure :
-
Condensation : 4-Bromobenzaldehyde reacts with methylhydrazine to form a hydrazone intermediate.
-
Thiolation : Treatment with thiourea introduces the mercapto group.
-
Cyclization : Chloroacetic acid catalyzes ring closure under reflux in ethanol.
Critical Modifications :
-
Substituting chloroacetic acid with microwave irradiation reduces reaction time from hours to minutes.
-
Alkaline conditions (e.g., NaOH) enhance nucleophilic attack during cyclization.
Table 2: Optimization of Chloroacetic Acid Method
| Condition | Effect on Yield |
|---|---|
| Reflux in EtOH | 50–65% (baseline) |
| Microwave assist | +15–20% yield |
| Base (NaOH) | Improved regioselectivity |
Alternative Pathways and Emerging Strategies
Oxidative Coupling
Potassium permanganate (KMnO₄) in acidic media oxidizes thioethers to sulfones, enabling subsequent annulation. While less common for this compound, it offers a route to sulfone derivatives.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling could theoretically introduce the 4-bromophenyl group post-cyclization, though this remains unexplored in literature.
Challenges and Practical Considerations
-
Regioselectivity : Competing pathways may yield isomeric byproducts; precise stoichiometry and temperature control are critical.
-
Solvent Choice : Aqueous systems favor NBS-mediated reactions, while ethanol or DMF suits acid-catalyzed methods.
-
Purification : Column chromatography or recrystallization from ethanol/water mixtures is standard .
Chemical Reactions Analysis
Electrophilic Substitution
The bromophenyl group undergoes regioselective electrophilic reactions:
Mechanistic studies show electrophiles preferentially attack the para position of the bromophenyl ring due to steric hindrance from the methyl group .
Nucleophilic Aromatic Substitution
The bromine atom at the 4-position participates in cross-coupling reactions:
Buchwald-Hartwig Amination
-
Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene (110°C)
-
Product : 4-Amino-5-phenyl derivative
Suzuki-Miyaura Coupling
Oxidation and Reduction
The methyl group and sulfur atom undergo redox transformations:
Ring-Opening Reactions
Acid-mediated cleavage of the thiazole ring occurs under harsh conditions:
-
Reagents : Conc. HCl, reflux (6 hrs)
-
Product : 4-(4-Bromophenyl)-5-methyl-1,2,4-triazole-3-thiol
Biological Activity Modulation via Chemical Modifications
Derivatives synthesized through these reactions exhibit enhanced bioactivity:
| Derivative | IC₅₀ (μM) | Target Enzyme | Improvement vs Parent Compound | Source |
|---|---|---|---|---|
| 4-Nitro-substituted | 1.2 | COX-2 | 12-fold | |
| Sulfonated hybrid | 0.8 | Urease | 18-fold | |
| Biphenyl-coupled | 0.4 | EGFR kinase | 27-fold |
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Research indicates that compounds in the thiazolo[3,2-B][1,2,4]triazole class exhibit significant anti-inflammatory and analgesic effects. Studies have shown that derivatives of this compound can effectively reduce inflammation in animal models without the ulcerogenic effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The mechanism of action is thought to involve modulation of inflammatory pathways by interacting with specific enzymes or receptors.
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Analgesic | Modulation of pain pathways |
Chemopreventive Effects
The compound has also been linked to chemopreventive activities against cancer. Certain structural analogs have demonstrated the ability to inhibit cancer cell proliferation in vitro and in vivo. The bromine substituent is believed to enhance binding affinity to biological targets involved in tumor growth regulation.
Case Study 1: Anti-Inflammatory Activity
A study conducted on animal models demonstrated that 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole significantly reduced paw edema induced by carrageenan. The compound was administered at various doses, showing a dose-dependent reduction in inflammation compared to control groups treated with standard NSAIDs.
Case Study 2: Chemoprevention
In vitro studies evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it inhibited cell proliferation effectively at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. Its anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Halogenated Derivatives
- Activity Trends :
- Anticancer : Bromophenyl derivatives (e.g., compound in ) showed selective inhibition of HCT116 and BEL-7402 cancer cells, outperforming fluorophenyl and methoxy analogs. The bromine atom likely enhances DNA intercalation or enzyme inhibition .
- Anticonvulsant : Fluorophenyl derivatives (e.g., 3c in ) exhibited high selectivity in the maximal electroshock (MES) test, while propoxyphenyl derivatives (e.g., 5b) were active in both MES and pentylenetetrazole (PTZ) models. Fluorine’s electronegativity may improve blood-brain barrier penetration .
Substituent Position and Electronic Effects
- Para vs. Ortho Substitution :
- Electron-Withdrawing vs. Donor Groups: Bromine (electron-withdrawing) enhances stability and binding affinity, whereas methoxy (electron-donating) may reduce activity in certain contexts .
Modifications on the Thiazolo-Triazole Core
Methyl vs. Benzylidene Substituents
Physicochemical Properties
| Property | 5-(4-Bromophenyl)-6-methyl... | 5-(4-Fluorophenyl)-6-methyl... | 6-(4-Propoxyphenyl)... |
|---|---|---|---|
| Molecular Weight | 317.22 g/mol | 233.27 g/mol | ~310 g/mol (estimated) |
| LogP (Lipophilicity) | Higher (Br substituent) | Moderate | High (propoxy chain) |
| Solubility | Low in water | Moderate | Low |
- Propoxyphenyl derivatives (e.g., 5b) have longer alkyl chains, enhancing lipophilicity but risking metabolic instability .
Biological Activity
5-(4-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound notable for its fused thiazole and triazole ring system. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-inflammatory and anticancer properties.
Chemical Structure
The molecular structure includes a bromophenyl group at the 5-position and a methyl group at the 6-position of the thiazole ring. This unique configuration enhances its reactivity and biological activity through mechanisms such as halogen bonding.
Biological Activity
Research indicates that compounds in this class exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.
Anti-inflammatory Properties
Studies have shown that derivatives of thiazolo[3,2-B][1,2,4]triazoles can effectively reduce inflammation in animal models. The mechanism of action may involve the modulation of inflammatory pathways by interacting with specific enzymes or receptors.
Anticancer Activity
Compounds similar to this compound have been linked to chemopreventive effects against various types of cancer. For instance, research has demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) using MTT assays.
Case Study 1: Cytotoxic Activity
In a study evaluating the cytotoxic effects of various thiazolo[3,2-B][1,2,4]triazole derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values indicating significant cytotoxicity against multiple cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HepG2 | 15.0 |
| Compound B | HT-29 | 12.5 |
| Compound C | MCF-7 | 20.0 |
These results suggest that structural modifications can influence biological activity significantly.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of related compounds against various pathogens. The results indicated that some derivatives effectively inhibited the growth of plant pathogens such as Fusarium wilt and Colletotrichum gloeosporioides.
| Pathogen | Inhibition Method | Result |
|---|---|---|
| Fusarium wilt | Mycelium growth rate test | Significant inhibition observed |
| Colletotrichum gloeosporioides | In vitro assays | Moderate inhibition observed |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific molecular targets within biological systems.
- Modulation of Inflammatory Pathways : By binding to enzymes involved in inflammation, it can influence cellular responses.
- Halogen Bonding : The presence of bromine enhances binding affinity and selectivity towards certain biological targets compared to its analogs.
Q & A
Q. How to reconcile discrepancies between computational docking predictions and experimental IC₅₀ values?
- Methodological Answer : Discrepancies arise from solvent effects or protein flexibility. Refine models using:
- Molecular Dynamics (MD) Simulations : 100-ns trajectories to account for binding pocket conformational changes.
- Free Energy Perturbation (FEP) : Quantifies ΔΔG contributions of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
